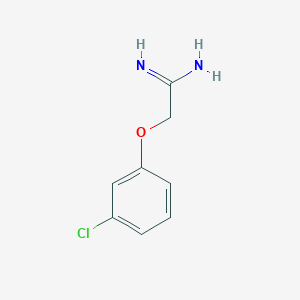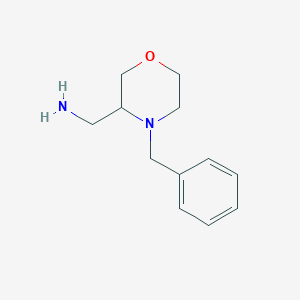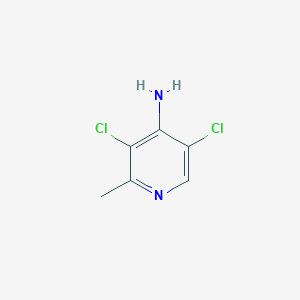
3-(2-Chlor-3,4-dimethoxyphenyl)prop-2-enoylchlorid
Übersicht
Beschreibung
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.10 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthese von pharmakologisch aktiven, dekorierten sechsgliedrigen Diazinen Die Verbindung kann zur Synthese von pharmakologisch aktiven, dekorierten sechsgliedrigen Diazinen verwendet werden . Diese Diazine sollen eine breite Palette pharmakologischer Anwendungen aufweisen, darunter Antimetabolit, Antikrebsmittel, Antibakteriell, Antiallergisch, Tyrosinkinase, antimikrobiell, Kalziumkanal-Antagonist, entzündungshemmend, Schmerzmittel, Antihypertensiv, Antileishmanial, Antituberkulostatisch, Antikonvulsiv, Diuretikum und kaliumsparend bis hin zu antiaggressiven Aktivitäten .
2. Stimulation der endogenen Stickoxidsynthese Die Verbindung wurde gefunden, die endogene Stickoxidsynthese zu stimulieren . Dies ist bedeutsam, da Stickoxid eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielt, darunter Neurotransmission, Immunabwehr und Regulierung des Zelltods.
Synthese von Isochinolin-Vorläufern
Die Verbindung kann zur Synthese von Isochinolin-Vorläufern verwendet werden . Isochinolin ist ein grundlegendes Modell für die Synthese verschiedener pharmakologisch aktiver Verbindungen. Zum Beispiel ist Papaverin, ein Isochinolin-Alkaloid, das aus Opium gewonnen wird, ein Vasodilatator und ein Mittel zur Entspannung der glatten Muskulatur .
Herstellung von 3, 4-Dimethoxypyridin
Die Verbindung kann zur Herstellung von 3, 4-Dimethoxypyridin verwendet werden . Diese Verbindung ist ein wichtiger Zwischenstoff in verschiedenen chemischen Reaktionen und hat potenzielle Anwendungen in der pharmazeutischen Industrie.
Synthese von 2-Chlor-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamid
Die Verbindung kann zur Synthese von 2-Chlor-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamid verwendet werden . Diese Verbindung wurde an isolierten Magenschleimhautpräparaten von Ratten getestet, um ihre Auswirkungen auf die spontane Kontraktilität zu bestimmen .
Synthese von 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
Die Verbindung kann zur Synthese von 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl) verwendet werden . Diese Verbindung hat potenzielle Anwendungen in verschiedenen Bereichen der Chemie und Biologie.
Wirkmechanismus
Mode of Action
Acyl chlorides are highly reactive and can undergo various chemical reactions, including nucleophilic acyl substitution .
Please consult with a chemical expert or a relevant professional for more accurate and detailed information. This compound should be handled with care due to its potential reactivity and the hazards associated with its use .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJOUFWJHFXYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379313 | |
| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-00-2 | |
| Record name | 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)











